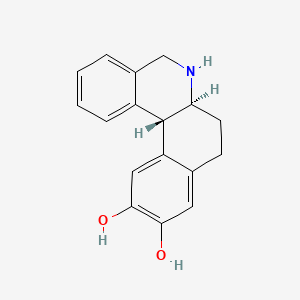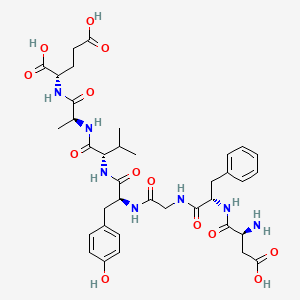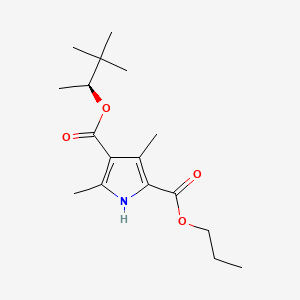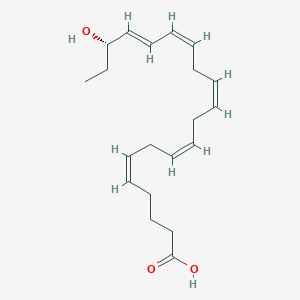![molecular formula C17H25NO B10771178 [3H]vesamicol](/img/structure/B10771178.png)
[3H]vesamicol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3H]vesamicol, also known as tritiated vesamicol, is a radiolabeled derivative of vesamicol. Vesamicol is a compound that acts presynaptically by inhibiting the uptake of acetylcholine into synaptic vesicles, thereby reducing its release.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of vesamicol involves the reaction of 4-phenylpiperidine with cyclohexanone under acidic conditions to form 2-(4-phenyl-1-piperidyl)cyclohexanol. The tritiated version, [3H]vesamicol, is prepared by introducing tritium into the vesamicol molecule through a radiolabeling process .
Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of vesamicol followed by tritiation using tritium gas or tritiated water under controlled conditions to ensure the safety and purity of the final product .
Types of Reactions:
Oxidation: Vesamicol can undergo oxidation reactions, although these are not commonly studied due to the compound’s primary use in biological systems.
Reduction: Reduction reactions of vesamicol are also not widely documented.
Substitution: Vesamicol can participate in substitution reactions, particularly in the modification of its piperidine ring or cyclohexanol moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with modified functional groups .
Scientific Research Applications
[3H]vesamicol is extensively used in scientific research due to its ability to label and track cholinergic neurons. Some key applications include:
Neuroscience: Studying the distribution and function of cholinergic neurons in the brain.
Cancer Research: Investigating the role of cholinergic signaling in cancer, particularly in adenocarcinoma in situ of the lung.
Pharmacology: Developing and testing new drugs that target the cholinergic system.
Diagnostic Imaging: Using radiolabeled vesamicol analogs in positron emission tomography (PET) to diagnose and study neurodegenerative diseases such as Alzheimer’s disease.
Mechanism of Action
[3H]vesamicol exerts its effects by inhibiting the vesicular acetylcholine transporter (VAChT), which is responsible for transporting acetylcholine into synaptic vesicles. This inhibition is non-competitive and reversible, leading to a decrease in acetylcholine release. The transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, vesamicol causes empty vesicles to fuse with neuron membranes, thereby reducing acetylcholine release .
Comparison with Similar Compounds
Vesicular Monoamine Transporter Inhibitors (VMATs): These include compounds like reserpine and tetrabenazine, which inhibit the transport of monoamines such as dopamine and serotonin into synaptic vesicles.
Vesicular Glutamate Transporter Inhibitors (VGLUTs): These compounds inhibit the transport of glutamate into synaptic vesicles.
Vesicular GABA Transporter Inhibitors (VGATs): These inhibit the transport of GABA and glycine into synaptic vesicles.
Uniqueness of [3H]vesamicol: this compound is unique in its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Unlike other vesicular transporter inhibitors, vesamicol does not affect the transport of monoamines, glutamate, or GABA, highlighting its specificity and utility in research focused on acetylcholine .
Properties
Molecular Formula |
C17H25NO |
|---|---|
Molecular Weight |
261.39 g/mol |
IUPAC Name |
4-phenyl-1-(2-tritiooxycyclohexyl)piperidine |
InChI |
InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/i19T |
InChI Key |
YSSBJODGIYRAMI-SETVJMCQSA-N |
Isomeric SMILES |
[3H]OC1CCCCC1N2CCC(CC2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[4-(1,3-Benzothiazol-2-yl)phenyl]-octahydropyrido[2,1-c]morpholin-3-ol](/img/structure/B10771118.png)
![3-[[4-[(E)-[4-(4-ethoxyanilino)phenyl]-[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]-2-methylcyclohexa-2,5-dien-1-ylidene]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B10771124.png)
![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B10771125.png)
![4-butoxy-N-[2-(4-hydroxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]benzamide](/img/structure/B10771137.png)

![[2-[(2-Chloro-5-nitrophenyl)diazenyl]-5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyl dihydrogen phosphate](/img/structure/B10771145.png)
![Hexasodium;8-[[4-fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B10771151.png)
![[3H]Nisoxetine](/img/structure/B10771164.png)

![4-Amino-4,5,6,7-tetrahydrobenzo[d]isoxazol-3-ol](/img/structure/B10771174.png)
![sodium (3R,5R)-7-[1-(4-fluorophenyl)-3-{methyl[(1R)-1-phenylethyl]carbamoyl}-4-(propan-2-yl)-1H-pyrazol-5-yl]-3,5-dihydroxyheptanoate](/img/structure/B10771177.png)
